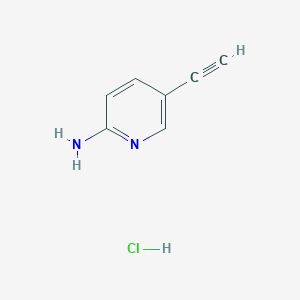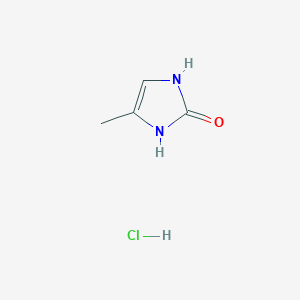
3-Phenyl-1,2,4-triazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,2,4-triazin-6-amine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2,4-triazin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-phenyl-1,2,4-triazine with ammonia or amines in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of yield, purity, and reaction time. For example, microwave-assisted synthesis can significantly reduce the reaction time while maintaining high yields .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2,4-triazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Phenyl-1,2,4-triazin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound has shown potential as an antifungal, anticancer, and antiviral agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer properties.
Industry: It is used in the production of dyes, pigments, and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2,4-triazin-6-amine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it may inhibit certain enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A basic triazine compound with similar chemical properties.
2,4,6-Trisubstituted Triazines: These compounds have different substituents at the 2, 4, and 6 positions, offering varied chemical properties and applications.
Tetrazines: Another class of nitrogen-rich heterocycles with similar applications in medicinal chemistry and materials science.
Uniqueness
3-Phenyl-1,2,4-triazin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where other triazines or tetrazines may not be as effective .
Properties
Molecular Formula |
C9H8N4 |
|---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
3-phenyl-1,2,4-triazin-6-amine |
InChI |
InChI=1S/C9H8N4/c10-8-6-11-9(13-12-8)7-4-2-1-3-5-7/h1-6H,(H2,10,12) |
InChI Key |
YDYZEWIAEWRIEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13660022.png)






![7-Bromo-3,5-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13660072.png)
![(E)-[6,6'-Bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13660073.png)
